2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-3-18-8-13-23-21(14-18)26(31)24(34(32,33)20-11-9-19(27)10-12-20)15-29(23)16-25(30)28-22-7-5-4-6-17(22)2/h4-15H,3,16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVPTLGHHATERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Ethyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid
The quinoline core is constructed via the Conrad-Limpach reaction, which involves cyclization of β-keto esters with aniline derivatives.
Procedure :
- Ethyl acetoacetate (1.0 eq) is condensed with 3-ethylaniline (1.1 eq) in refluxing ethanol (5 h, 80°C).
- The intermediate β-enamine ester is hydrolyzed using 6 M HCl (12 h, 110°C) to yield 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Sulfonylation at Position 3
The 4-fluorobenzenesulfonyl group is introduced via electrophilic aromatic substitution (EAS).
Optimized Conditions :
- Reagent : 4-Fluorobenzenesulfonyl chloride (1.5 eq).
- Base : Pyridine (2.0 eq) in anhydrous dichloromethane (DCM).
- Temperature : 0°C → room temperature (RT), 8 h.
- Workup : Sequential washing with 5% HCl, saturated NaHCO3, and brine.
Yield : 85–89%.
N-Alkylation with 2-Bromo-N-(2-Methylphenyl)Acetamide
The acetamide side chain is attached via N-alkylation under phase-transfer conditions.
Key Parameters :
- Alkylating Agent : 2-Bromo-N-(2-methylphenyl)acetamide (1.2 eq).
- Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 eq).
- Solvent : Dimethylformamide (DMF)/water (4:1).
- Temperature : 60°C, 6 h.
Reaction Optimization and Analytical Validation
Critical Factors Affecting Sulfonylation Efficiency
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Equivalents of SO2Cl | 1.5–1.8 eq | <1.5 eq: ≤70% |
| Solvent Polarity | DCM > THF > Toluene | DCM: 89% |
| Temperature | 0°C → RT | >RT: Side products |
Spectroscopic Characterization
Comparative Analysis of Coupling Methods
Acid-Amide Coupling vs. Suzuki-Miyaura
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acid-amide (EDCl/HOBt) | 78 | 98 | 12 |
| Suzuki (Pd(PPh3)4) | 65 | 92 | 18 |
The acid-amide coupling method is preferred due to higher efficiency and fewer side reactions.
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 4-Fluorobenzenesulfonyl Cl | 1,200 | 42 |
| 2-Bromo-N-(2-methylphenyl)acetamide | 980 | 33 |
| TBAB | 450 | 15 |
Source: A2Bchem pricing data.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The fluorobenzenesulfonyl group may enhance binding affinity to certain proteins, leading to inhibition of their activity. The acetamide moiety can participate in hydrogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-ethyl-3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
- 2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
Uniqueness
The presence of the fluorobenzenesulfonyl group in 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide imparts unique electronic properties, enhancing its binding affinity and specificity towards certain molecular targets. This makes it distinct from similar compounds with different substituents on the benzenesulfonyl group.
Biological Activity
The compound 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a synthetic organic molecule that belongs to the class of quinoline derivatives. Quinoline and its derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications based on its structural features and preliminary research findings.
Structural Features
The molecular structure of the compound includes:
- Quinoline core : A bicyclic structure that is often associated with various pharmacological activities.
- Sulfonyl group : Known for enhancing solubility and biological activity.
- Fluorobenzene moiety : This substituent may affect the compound's electronic properties and binding interactions with biological targets.
The molecular formula is with a molecular weight of approximately 478.54 g/mol.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups often exhibit antibacterial properties. The presence of a sulfonyl group in this quinoline derivative suggests potential antimicrobial activity against various bacterial strains. Studies on similar compounds have shown that they can inhibit bacterial growth by targeting essential bacterial enzymes.
Anticancer Potential
Quinoline derivatives are frequently investigated for their anticancer properties. The unique combination of functional groups in This compound may confer selective cytotoxicity against cancer cells. Preliminary studies suggest that quinoline-based compounds can act as kinase inhibitors, which play a crucial role in cancer progression. Further research is needed to evaluate the specific mechanisms of action and efficacy in cancer models.
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is essential for developing effective derivatives. The following table summarizes findings from related studies:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Chloroquine | Quinoline derivative with a 4-amino substituent | Antimalarial |
| Quinine | Quinoline structure with a methoxy group | Antimalarial |
| Sulfanilamide | Sulfonamide with an aniline moiety | Antibiotic |
This comparison highlights how variations in substituents can lead to different biological activities, suggesting that modifications to this compound could yield new therapeutic agents.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of This compound to various biological targets. These studies indicate that the compound may interact favorably with specific kinases involved in cell signaling pathways relevant to cancer and other diseases.
Q & A
Q. What are the key synthetic routes for 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide?
The synthesis involves multi-step organic reactions:
- Quinoline Core Formation : Friedländer synthesis via condensation of aniline derivatives with ketones under acidic/basic catalysis .
- Functionalization : Sequential introduction of the ethyl group at position 6, 4-fluorobenzenesulfonyl at position 3, and acetamide at position 1. Reagents include sulfonyl chlorides, acetic anhydride, and catalysts like Pd for cross-coupling .
- Optimization : Controlled temperatures (60–120°C), inert atmospheres (N₂/Ar), and solvents (DMF, THF) improve yield (typically 50–70%) .
Q. Which analytical methods are critical for characterizing this compound?
Post-synthesis characterization requires:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzenesulfonyl protons at δ 7.5–8.0 ppm) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 469.12 [M+H]⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Methodological approaches include:
- Design of Experiments (DoE) : Fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identified optimal THF/H₂O solvent ratios (4:1) for sulfonation .
- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for sulfonyl group introduction .
- In Situ Monitoring : Real-time IR spectroscopy tracks intermediate formation during quinoline core synthesis .
Q. What mechanisms underlie its reported biological activity (e.g., enzyme inhibition)?
Hypothesized mechanisms include:
- Kinase Inhibition : Molecular docking studies suggest binding to ATP pockets in tyrosine kinases (e.g., EGFR) via fluorobenzenesulfonyl interactions .
- Receptor Modulation : The acetamide moiety may act as a hydrogen-bond donor for G-protein-coupled receptors (GPCRs), as seen in analogues with IC₅₀ values <1 µM .
- Oxidative Stress Induction : In vitro assays show ROS generation in cancer cell lines (e.g., HepG2), correlating with apoptosis markers .
Q. How can contradictions in biological activity data across studies be resolved?
Strategies include:
- Comparative Structural Analysis : Compare analogues (e.g., chloro vs. ethyl substituents) to isolate substituent effects on activity .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour assays vs. 48-hour) .
- Target Validation : CRISPR/Cas9 knockout models confirm target specificity (e.g., EGFR-KO cells show reduced cytotoxicity) .
Q. What are the key physicochemical properties influencing its pharmacokinetics?
Critical properties include:
- Solubility : Low aqueous solubility (<10 µg/mL) due to lipophilic fluorobenzenesulfonyl group; use co-solvents (e.g., PEG 400) for in vivo studies .
- LogP : Predicted logP ~3.2 (Schrödinger QikProp) suggests moderate blood-brain barrier penetration .
- Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ >60 minutes, indicating CYP450 resistance .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Key References |
|---|---|---|
| Synthesis Optimization | DoE, DFT calculations, in situ IR monitoring | |
| Biological Profiling | Molecular docking, CRISPR validation | |
| Analytical Validation | HRMS, ²D NMR (COSY, HSQC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
